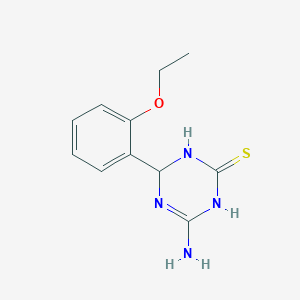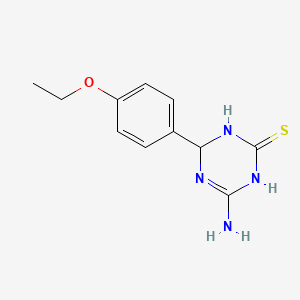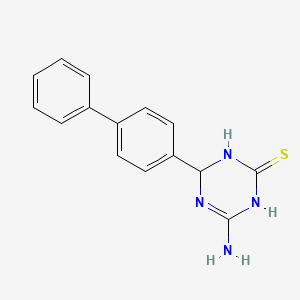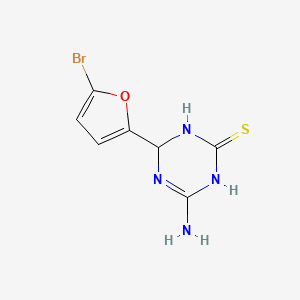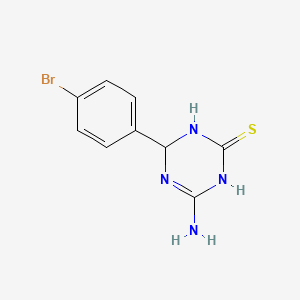
4-Amino-6-(4-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of an amino alcohol (likely compound 2) with an aldehyde (compound 1) in the presence of 10-camphorsulfonic acid (CSA) as a catalyst. The reaction proceeds to form a diarylpyrimidine derivative containing a pyrrolidine fragment .
Molecular Structure Analysis
The molecular structure of 4-Amino-6-(4-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol consists of a triazine ring with an amino group (NH2) and a thiol group (SH) attached. The bromophenyl group is substituted at one of the triazine positions .
Chemical Reactions Analysis
- Synthesis of N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives as protein tyrosine phosphatase 1B inhibitors is another potential avenue .
Applications De Recherche Scientifique
Chemical Synthesis
- 4-Amino-6-(4-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol and its derivatives are synthesized through various chemical reactions, including treatment with ammonia/hydrazine hydrate and condensation with arylisothiocyanates, yielding related thiocarbamides/thiosemicarbazides (Prasad & Srivastava, 1993).
Microbial and Antimicrobial Activities
- Some derivatives of this compound exhibit antimicrobial activities, showing inhibitory action against both gram-positive and gram-negative microorganisms (Dabholkar & Ravi, 2010).
Antithyroidal Properties
- Certain 1,6-dihydro-1,3,5-triazine derivatives display antithyroidal properties, suggesting potential therapeutic applications in conditions related to thyroid hormone production or activity (Prasad & Srivastava, 1993).
Detection of Nitroaromatic Explosives
- Certain 1,3,5-triazine derivatives have been used in the synthesis of luminescent covalent-organic polymers (COPs) which show fast responses and high sensitivity to nitroaromatic explosives, indicating their potential in security and hazardous material handling (Xiang & Cao, 2012).
Electrochemical Studies
- Electrochemical behavior of some triazine derivatives, including those similar to this compound, has been investigated, demonstrating potential applications in electrochemical sensors or devices (Farzinnejad et al., 2005).
Propriétés
IUPAC Name |
4-amino-2-(4-bromophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4S/c10-6-3-1-5(2-4-6)7-12-8(11)14-9(15)13-7/h1-4,7H,(H4,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVGWCKMSFLCHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2NC(=S)NC(=N2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




